molecular formula C23H23N3O5 B241466 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B241466
M. Wt: 421.4 g/mol
InChI Key: FLGRHKODIOTUGV-XUTLUUPISA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a methoxybenzoyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the propyl chain, and finally, the attachment of the methoxybenzoyl and furan groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imidazole ring could produce an amine derivative.

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the methoxybenzoyl group may interact with cellular receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Metronidazole: An antimicrobial agent with a nitroimidazole moiety.

Uniqueness

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23N3O5/c1-15-7-8-18(31-15)20-19(21(27)16-5-3-6-17(13-16)30-2)22(28)23(29)26(20)11-4-10-25-12-9-24-14-25/h3,5-9,12-14,20,27H,4,10-11H2,1-2H3/b21-19+

InChI Key

FLGRHKODIOTUGV-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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